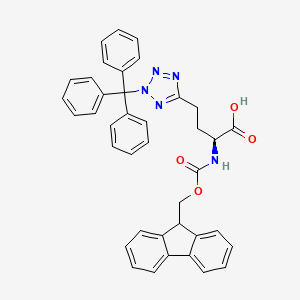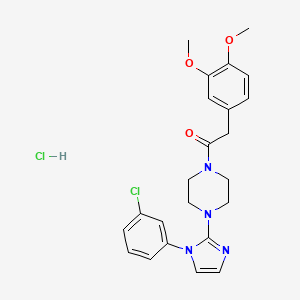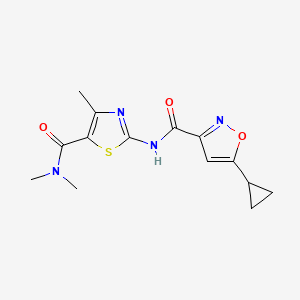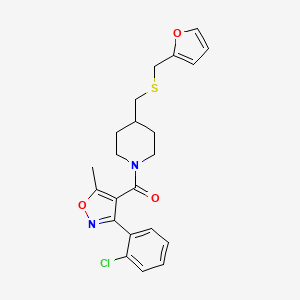
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a chlorophenyl group, a methylisoxazole ring, a furan ring, and a piperidine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis processes. For example, the Suzuki–Miyaura coupling is a common method used to form carbon-carbon bonds in organic compounds .Molecular Structure Analysis
The compound’s molecular structure is likely complex due to the presence of multiple rings and functional groups. The presence of these groups can influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the isoxazole ring could participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, while the piperidine ring could influence its basicity .Applications De Recherche Scientifique
Microwave Assisted Synthesis and Biological Applications
A study by Ravula et al. (2016) explores the microwave-assisted synthesis of novel pyrazoline derivatives with potential anti-inflammatory and antibacterial properties. This research demonstrates the utility of microwave irradiation in enhancing the synthesis efficiency of complex organic compounds, potentially including molecules with similar structural features to the one . The compounds synthesized showed promising biological activities, suggesting that similar methodologies could be applied to synthesize and evaluate the biological activities of the subject compound (Ravula et al., 2016).
Isomorphous Structures and Exchange Rules
Research by Swamy et al. (2013) on isomorphous methyl- and chloro-substituted heterocyclic analogues demonstrates the chlorine-methyl (Cl-Me) exchange rule. This study's findings on molecular structures and their interactions could provide a foundation for understanding the structural behavior of complex molecules like the one of interest, especially in terms of substituent effects on molecular properties (Swamy et al., 2013).
Molecular Interaction Studies
A paper by Shim et al. (2002) discusses the molecular interaction of a cannabinoid receptor antagonist, highlighting the application of molecular docking and conformational analysis in understanding receptor-ligand interactions. Similar studies could be directed towards our compound of interest to predict its potential interactions with biological targets, thereby elucidating its possible therapeutic applications (Shim et al., 2002).
Synthesis and Bioactivity of Heterocyclic Compounds
Research by Hafez et al. (2016) on the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities underscores the significance of heterocyclic compounds in drug discovery. This study implies that the design and synthesis of molecules with intricate heterocyclic frameworks, akin to the compound , could lead to the discovery of new therapeutic agents (Hafez et al., 2016).
Docking and Theoretical Studies
A detailed examination by Sivakumar et al. (2021) combines spectroscopic analysis, DFT calculations, and molecular docking studies on a specific heterocyclic compound, providing a comprehensive approach to understanding its structure-activity relationship. Such multidisciplinary research methodologies could be instrumental in investigating the scientific applications of "(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone" (Sivakumar et al., 2021).
Propriétés
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-15-20(21(24-28-15)18-6-2-3-7-19(18)23)22(26)25-10-8-16(9-11-25)13-29-14-17-5-4-12-27-17/h2-7,12,16H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHLHAFREAKMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CSCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-N-[(E)-3-[(5-methyl-1,2-oxazol-3-yl)imino]prop-1-enyl]-1,2-oxazol-3-amine;hydrochloride](/img/structure/B2922037.png)

![ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![2-(2,5-Dimethylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2922041.png)


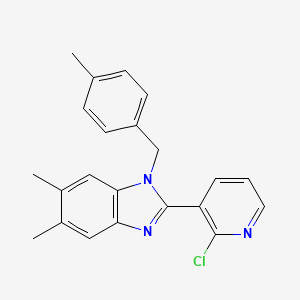

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-difluoro-N-methylbenzamide](/img/structure/B2922052.png)
![2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B2922053.png)
